4-borono-2,6-dimethylbenzoic acid
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Overview
Description
4-borono-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H11BO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-borono-2,6-dimethylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylbenzoic acid.
Bromination: The 2,6-dimethylbenzoic acid undergoes bromination to form 4-bromo-2,6-dimethylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalyst Recycling: Implementing catalyst recycling techniques to reduce costs and environmental impact.
Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-borono-2,6-dimethylbenzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the boronic acid group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of carboxylic acids.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-borono-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-borono-2,6-dimethylbenzoic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylbenzoic acid: A brominated derivative used as an intermediate in the synthesis of 4-borono-2,6-dimethylbenzoic acid.
2,6-dimethylbenzoic acid: The starting material for the synthesis of this compound.
Uniqueness
This compound is unique due to its boronic acid group, which imparts distinct reactivity and enables its use in Suzuki-Miyaura coupling reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H11BO4 |
---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
4-borono-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H11BO4/c1-5-3-7(10(13)14)4-6(2)8(5)9(11)12/h3-4,13-14H,1-2H3,(H,11,12) |
InChI Key |
HJLUANNLNZGPBH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C(=O)O)C)(O)O |
Origin of Product |
United States |
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